7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

CYP1A2 inhibition Drug metabolism Pharmacokinetics

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1638764-16-5) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine family, defined by a bromine atom at the 7-position and a primary amine at the 2-position of the fused bicyclic core. With a molecular formula of C₆H₅BrN₄ and a molecular weight of 213.03 g/mol, this compound is primarily utilized as a synthetic building block for kinase inhibitor libraries and as a tool compound for cytochrome P450 enzyme inhibition studies, particularly CYP1A2.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
Cat. No. B11889807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=NC=C2N1)N)Br
InChIInChI=1S/C6H5BrN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)
InChIKeyKTMOPWPITPACKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1638764-16-5) is a heterocyclic small molecule belonging to the pyrrolo[3,2-d]pyrimidine family, defined by a bromine atom at the 7-position and a primary amine at the 2-position of the fused bicyclic core . With a molecular formula of C₆H₅BrN₄ and a molecular weight of 213.03 g/mol, this compound is primarily utilized as a synthetic building block for kinase inhibitor libraries and as a tool compound for cytochrome P450 enzyme inhibition studies, particularly CYP1A2 . The 7-bromo substituent provides a structurally enabling handle that distinguishes this intermediate from its non-halogenated parent scaffold (5H-pyrrolo[3,2-d]pyrimidin-2-amine, MW 134.14 g/mol) in both reactivity and target engagement potential .

Why 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine Cannot Be Interchanged with Other Halo-Pyrrolopyrimidine Building Blocks


Within the pyrrolo[3,2-d]pyrimidine chemical space, the substitution position, halogen identity, and amine placement combinatorially determine both synthetic utility and biological target profile. The 7-bromo-2-amine regioisomer offers a unique combination: a bromine atom at the C7 position enables Pd-catalyzed cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig) [1], while the 2-amino group preserves the critical hinge-binding hydrogen bond donor/acceptor motif required for ATP-competitive kinase engagement . In contrast, the 4-chloro-2-amine analog (CAS 943736-58-1) engages CK1ε with high selectivity but lacks the C7 halogen handle for late-stage functionalization , and the 7-chloro-2-amine analog (CAS 1935580-38-3) differs in both halogen electronegativity and atomic radius (covalent radius: Br 1.20 Å vs. Cl 1.02 Å), which influences steric tolerance within kinase gatekeeper pockets . Procurement decisions based solely on scaffold class without positional and halogen specification will result in divergent SAR trajectories and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine Versus Closest Analogs


CYP1A2 Enzyme Inhibition: 7-Bromo-2-amine vs. 4-Chloro-2-amine Regioisomers Exhibit Divergent Cytochrome P450 Inhibition Profiles

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has been specifically identified as an inhibitor of cytochrome P450 enzyme CYP1A2 . This CYP1A2 engagement profile differentiates it from the 4-chloro-2-amine regioisomer (CAS 943736-58-1, CK1ε-selective inhibitor), which has not been associated with CYP1A2 inhibition in available literature . The biological target shift from kinase (CK1ε for 4-Cl) to metabolizing enzyme (CYP1A2 for 7-Br) demonstrates that halogen position, rather than scaffold alone, dictates pharmacological target class.

CYP1A2 inhibition Drug metabolism Pharmacokinetics

Halogen Atomic Radius and Steric Gate Engagement: 7-Bromo vs. 7-Chloro Substituent Effects on Kinase Pocket Occupancy

The bromine atom at C7 (covalent radius 1.20 Å) provides distinct steric and electronic properties compared to chlorine at the same position (covalent radius 1.02 Å). Within the pyrrolo[3,2-d]pyrimidine scaffold class, C7 bromo or iodo substituents have been explicitly noted to fill steric gates in kinases such as the ABL1 T315I mutant, where the larger halogen radius is required to occupy the gatekeeper pocket created by the isoleucine substitution . The 7-chloro analog (CAS 1935580-38-3, MW 168.58 g/mol) cannot achieve the same degree of gatekeeper pocket occupancy due to its smaller atomic radius, potentially resulting in reduced potency against gatekeeper-mutant kinases.

Kinase gatekeeper Steric complementarity Halogen bonding

Late-Stage Diversification Capability: C7 Bromine Enables Pd-Catalyzed Cross-Coupling Not Accessible with Non-Halogenated Parent Scaffold

The bromine atom at the 7-position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and amine diversity at a late stage of synthetic sequences . Pyrrolo[3,2-d]pyrimidine derivatives have been successfully diversified via microwave-assisted Suzuki coupling using Pd catalysts with good to excellent yields [1]. By contrast, the non-halogenated parent scaffold 5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-60-5, MW 134.14 g/mol) [2] lacks this C7 halide handle and cannot directly participate in analogous cross-coupling reactions, limiting its utility in parallel library synthesis without additional functionalization steps.

Suzuki-Miyaura coupling Late-stage functionalization Medicinal chemistry diversification

Kinase Inhibitor Scaffold Validation: Pyrrolo[3,2-d]pyrimidine Core Demonstrates Sub-Nanomolar Potency Against EGFR in Published Inhibitor Series

The pyrrolo[3,2-d]pyrimidine scaffold, of which 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a key 7-brominated building block, has been validated as a hinge-binding kinase inhibitor core with demonstrated sub-nanomolar activity in optimized derivatives. EGFR inhibitors bearing the pyrrolo[3,2-d]pyrimidine scaffold achieved IC₅₀ values of 5.7 nM against EGFR in kinase assays [1]. Crystal structures of EGFR kinase domain with pyrrolo[3,2-d]pyrimidine-based inhibitors have been determined for both wild-type and T790M/L858R double mutant EGFR [2], confirming that the scaffold forms canonical hydrogen bonds with the kinase hinge region through the 2-amino and N3 pyrimidine positions—both of which are preserved in 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine. The 7-bromo substituent occupies the solvent-exposed region, offering a vector for property modulation without disrupting hinge binding.

EGFR kinase inhibition Hinge-binding scaffold Anticancer kinase targets

Physicochemical Property Differentiation: Predicted Boiling Point and Density Differentiate 7-Bromo-2-amine from 7-Chloro Analog for Purification and Formulation Workflows

Predicted physicochemical properties distinguish the 7-bromo derivative from its 7-chloro analog in ways relevant to laboratory handling and purification. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a predicted boiling point of 494.4±48.0 °C and predicted density of 1.994±0.06 g/cm³ , while the 7-chloro analog (MW 168.58 g/mol) is expected to have a lower boiling point and density consistent with its reduced molecular weight . The higher predicted boiling point of the bromo compound provides a wider thermal operating window for high-temperature reactions, and the higher density may influence chromatographic retention behavior during purification.

Physicochemical properties Purification optimization Formulation compatibility

Bromination Reactivity Contextualization: Pyrrolo[3,2-d]pyrimidine Ring System Bromination Reactivity Compared to Purine and Pyrazolopyrimidine Systems

The reactivity of the pyrrolo[3,2-d]pyrimidine system toward bromination has been systematically compared with purines and pyrazolo[4,3-d]pyrimidines in a foundational heterocyclic chemistry study [1]. This study established that the pyrrolo[3,2-d]pyrimidine scaffold undergoes electrophilic bromination with distinct regioselectivity and reactivity relative to its structural analogs, with displacement of carboxyl groups by bromine noted specifically in the 6-carboxy-pyrrolo[3,2-d]pyrimidine case [1]. This comparative framework contextualizes the synthetic origin of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine within the broader heterocyclic reactivity landscape.

Bromination reactivity Heterocyclic aromaticity Electrophilic substitution

High-Impact Application Scenarios for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Gatekeeper-Mutant Kinase Inhibitor Library Synthesis (ABL1 T315I and Related Mutants)

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is the optimal C7-halogenated building block for constructing focused kinase inhibitor libraries targeting gatekeeper-mutant kinases such as ABL1 T315I. The bromine atom at C7 (covalent radius 1.20 Å) provides the steric bulk required to occupy the enlarged gatekeeper pocket created by the threonine-to-isoleucine mutation . The 2-amino group retains the critical hinge-binding hydrogen bond donor/acceptor motif validated by co-crystal structures of pyrrolo[3,2-d]pyrimidine-based EGFR inhibitors [1]. The 7-chloro analog (Cl radius 1.02 Å) is sterically suboptimal for this mutant pocket. Parallel library synthesis via Suzuki-Miyaura coupling at C7 enables rapid exploration of solvent-exposed region substituents without disrupting the hinge-binding pharmacophore [2].

CYP1A2-Mediated Drug-Drug Interaction Liability Screening Probe

The documented CYP1A2 inhibitory activity of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine positions this compound as a structurally-defined probe for early-stage CYP1A2 inhibition screening in drug discovery programs. Unlike the 4-chloro regioisomer, which targets CK1ε kinase [1], the 7-bromo-2-amine regioisomer engages cytochrome P450 metabolizing enzymes. Medicinal chemistry teams evaluating pyrrolopyrimidine-based lead series for CYP liability can use this compound as a representative scaffold-specific probe to benchmark CYP1A2 engagement, enabling early flagging of potential drug-drug interaction risks before committing to extensive lead optimization.

Late-Stage Diversification of ATP-Competitive Kinase Inhibitor Leads

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine serves as a direct-to-library synthetic intermediate for Pd-catalyzed late-stage diversification. The C7 bromine enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig amination with primary/secondary amines under microwave-assisted conditions with good to excellent yields [1]. This eliminates an entire synthetic step (C7 halogenation) required when using the non-halogenated parent scaffold (CAS 943736-60-5) [2]. The 2-amino group remains unprotected during these transformations, offering a convergent route to fully elaborated kinase inhibitors. The predicted boiling point of 494.4±48.0 °C provides a wide thermal window compatible with microwave Suzuki protocols.

EGFR T790M/L858R Double-Mutant Inhibitor Optimization Programs

Crystal structures of EGFR T790M/L858R double-mutant kinase domain with pyrrolo[3,2-d]pyrimidine-based inhibitors have been determined , and optimized derivatives in this series achieve single-digit nanomolar EGFR IC₅₀ values (5.7 nM) [1]. 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine provides the hinge-binding 2-amino pharmacophore required for this binding mode, while the C7 bromine occupies the solvent-exposed region and offers a synthetic handle for modulating physicochemical properties without perturbing the hinge interactions visible in the co-crystal structures. This enables structure-guided optimization of EGFR mutant-selective inhibitors using a building block with pre-validated hinge geometry.

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